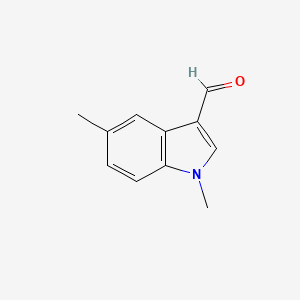

1,5-dimethyl-1H-indole-3-carbaldehyde

Overview

Description

1,5-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that is part of the indole family, characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the treatment of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This compound can further react with active methylene compounds to yield crotonic condensation products while retaining the oxirane ring. The reaction conditions can significantly influence the structure of the resulting products, as seen in the formation of an oxazolone ring and bisacylation of the oxirane fragment when acetic anhydride is used . Another synthesis approach involves the ring opening of indole under acidic conditions, followed by diazotization and cyclization to obtain 1H-indazole-3-carbaldehyde . This method is noted for its low cost, simplicity, and suitability for industrial production.

Molecular Structure Analysis

Although the provided papers do not directly describe the molecular structure of this compound, they do provide insights into the structural aspects of related compounds. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate complex is detailed, highlighting the coordination of oximate groups to indium atoms and the geometry of the indium centers . This information, while not directly related to this compound, underscores the importance of molecular geometry and coordination in the structural analysis of indole derivatives.

Chemical Reactions Analysis

The reactivity of indole-3-carbaldehyde derivatives is influenced by the functional groups attached to the indole core. The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its subsequent reactions demonstrate the compound's ability to undergo condensation reactions and ring transformations under different conditions . The use of different reagents and catalysts can lead to the formation of various heterocyclic structures, such as oxazolone, or result in the opening of the oxirane ring to form amides.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, based on the properties of similar indole derivatives, it can be inferred that factors such as substituent effects, steric hindrance, and electronic properties of the functional groups would influence the compound's solubility, melting point, boiling point, and reactivity. The synthesis methods and reaction conditions outlined in the papers suggest that these indole derivatives are amenable to chemical manipulation, which could be used to tailor their physical and chemical properties for specific applications .

Scientific Research Applications

Molecular Structure and Interaction Analysis

1,5-Dimethyl-1H-Indole-3-Carbaldehyde's structural properties and intermolecular interactions have been explored. This includes the study of its crystal structure, Hirshfeld surface analysis, and thermal stability, which are crucial for understanding its behavior in various scientific applications (Barakat et al., 2017).

Synthesis and Reaction Mechanisms

Several studies focus on the synthesis of this compound and its derivatives. These include:

- Methods for preparing 1H-indole-2-carbaldehydes and related compounds through gold(I)-catalyzed cycloisomerization (Kothandaraman et al., 2011).

- Synthesis involving the reduction of nitrophenylacetaldehyde and subsequent reactions leading to various indole derivatives (Acheson et al., 1979).

- Examination of oxidation mechanisms of dimethylindole derivatives to carbaldehydes using inorganic peroxo anions (Balón et al., 1993).

Catalysis and Organic Synthesis

This compound has been used in the development of catalysts and the synthesis of organic compounds. This includes:

- The synthesis of Schiff bases and palladacycles with an indole core, which have applications in catalysis (Singh et al., 2017).

- The creation of indole-based chromene derivatives with potential antimicrobial activity (Kathrotiya et al., 2012).

Pharmaceutical Research

Research on this compound extends to pharmaceutical applications, focusing on its potential as a building block for compounds with antiproliferative properties against cancer cells (Fawzy et al., 2018).

Green Chemistry Applications

The compound has been used in green chemistry, exemplified by a study on Knoevenagel condensation of indole-3-carbaldehydes, highlighting its role in environmentally friendly synthetic routes (Madan,2020)

Mechanism of Action

Target of Action

1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .

Future Directions

Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.

properties

IUPAC Name |

1,5-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIBJIGOOTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362889 | |

| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335032-69-4 | |

| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

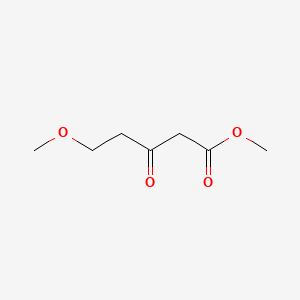

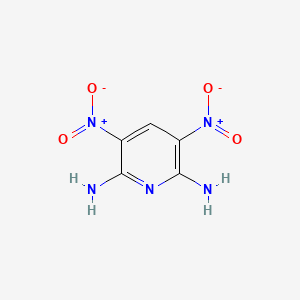

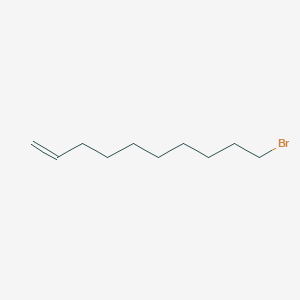

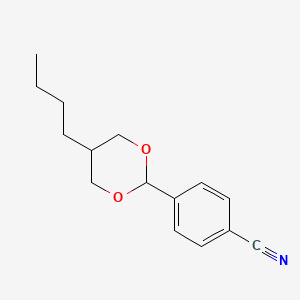

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

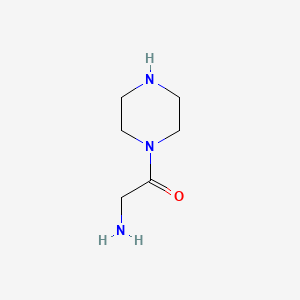

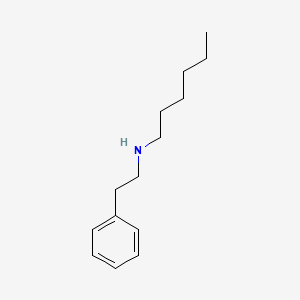

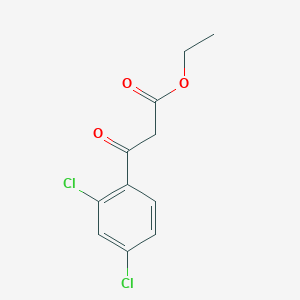

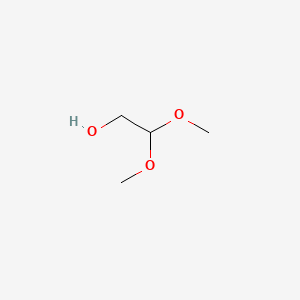

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.